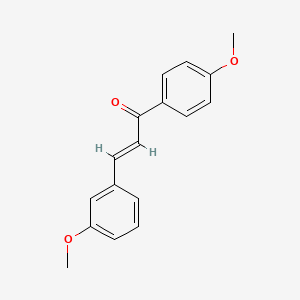

3,4'-Dimethoxychalcone

Overview

Description

3,4’-Dimethoxychalcone is a compound with the linear formula C17H16O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has been identified as a caloric restriction mimetic and has been used in various chemical syntheses .

Synthesis Analysis

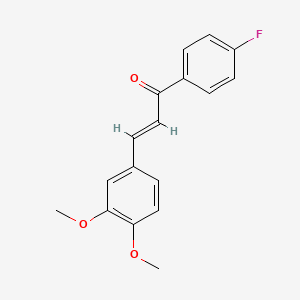

Substituted chalcones like 3,4’-Dimethoxychalcone are typically synthesized from a condensation reaction between acetophenone and benzaldehyde in 50% potassium hydroxide at room temperature, subsequently neutralized by 50% acetic acid .Molecular Structure Analysis

The molecular structure of 3,4’-Dimethoxychalcone consists of 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 268.307 Da and the monoisotopic mass is 268.109955 Da .Chemical Reactions Analysis

Chalcones are important moieties used as starting molecules in synthesizing useful polycyclic aromatic compounds . One of the basic synthetic procedures occurs via Claisen-Schmidt condensation, which can be illustrated by the reaction between carbonyl compounds, forming aromatic ketone .Physical And Chemical Properties Analysis

3,4’-Dimethoxychalcone has a density of 1.1±0.1 g/cm³, a boiling point of 421.8±45.0 °C at 760 mmHg, and a flash point of 200.7±15.1 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications

Neurology

3,4’-Dimethoxychalcone: has shown promise in neurology, particularly in enhancing autophagy and alleviating conditions such as pyroptosis and necroptosis after spinal cord injury . This compound acts as a caloric restriction mimetic, which can induce TFEB-mediated autophagy, a process crucial for cellular repair and maintenance .

Cardiology

In cardiology, 3,4’-Dimethoxychalcone has been identified as an inducer of autophagy in cell lines relevant to cardiovascular health . It has demonstrated potential in reducing neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis, suggesting a protective role against cardiovascular diseases .

Oncology

The autophagy-inducing properties of 3,4’-Dimethoxychalcone also extend to oncology. It has been observed to improve the efficacy of anticancer chemotherapy in vivo, indicating its potential as an adjunct therapy in cancer treatment .

Pharmacology

Pharmacologically, 3,4’-Dimethoxychalcone is being explored for its therapeutic effects in neuroinflammatory diseases and its role in improving functional recovery from injuries . Its ability to mimic caloric restriction effects opens avenues for its use in various therapeutic applications.

Biochemistry

Biochemically, 3,4’-Dimethoxychalcone is involved in the lysosomal degradation of potentially harmful material in cells, facilitating adaptation to stresses like nutrient starvation and oxidative stress . This process is essential for maintaining systemic metabolism and immune responses.

Molecular Biology

In molecular biology, 3,4’-Dimethoxychalcone and related chalcones are studied for their potential antimalarial activity by binding to falcipain-2, a protease involved in the degradation of hemoglobin in plasmodium-infected red blood cells .

Dermatology

Dermatologically, chalcones, including 3,4’-Dimethoxychalcone , have been investigated for their role in treating skin disorders such as pigmentation issues, cutaneous leishmaniasis, and rashes . They may also serve as active compounds in sunscreen formulations due to their cytoprotective gene expression and reduction of oxidative stress .

Immunology

In immunology, the autophagy-inducing effect of 3,4’-Dimethoxychalcone is significant as it contributes to the maintenance of organismal homeostasis and the control of immune responses . This is particularly relevant in the context of aging and age-associated diseases.

Mechanism of Action

Target of Action

The primary target of 3,4’-Dimethoxychalcone (3,4-DC) is the autophagy pathway . It induces autophagy in several cell lines from endothelial, myocardial, and myeloid/macrophagic origin .

Mode of Action

3,4-DC interacts with its targets by inducing the deacetylation of cytoplasmic proteins and stimulating autophagy flux . It enhances TFEB-mediated autophagy , a process that involves the degradation and recycling of cellular components .

Biochemical Pathways

The compound affects the AMPK-TRPML1-calcineurin signaling pathway . This pathway plays a crucial role in regulating autophagy and lysosomal function. 3,4-DC enhances autophagy by promoting TFEB activity , a master regulator of lysosomal and autophagy genes .

Result of Action

3,4-DC has been shown to alleviate pyroptosis and necroptosis after spinal cord injury . It reduces glial scar area and motor neuron death, and improves functional recovery after spinal cord injury . Furthermore, it inhibits pyroptosis and necroptosis by enhancing autophagy .

Safety and Hazards

properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-12H,1-2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAKRWFRWHZVCZ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Dimethoxychalcone | |

CAS RN |

52182-14-6 | |

| Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

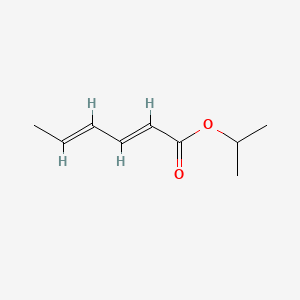

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1609393.png)

![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)

![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)